molecular formula C8H13ClN2 B1265854 Phenelzine hydrochloride CAS No. 5470-36-0

Phenelzine hydrochloride

Katalognummer: B1265854
CAS-Nummer: 5470-36-0
Molekulargewicht: 172.65 g/mol
InChI-Schlüssel: YXTQJIOOEPPOBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenelzine Hydrochloride is a high-quality research chemical offered for investigative use in laboratory settings. This compound is a potent, irreversible inhibitor of monoamine oxidase (MAO), targeting both the A and B isoforms of the enzyme . By inhibiting MAO, phenelzine prevents the metabolic breakdown of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, leading to their increased availability in the nervous system . This mechanism underpins its significant research value in the study of neurological and psychiatric conditions. Beyond its primary action on MAO, research indicates that a metabolite of phenelzine also inhibits gamma-aminobutyric acid transaminase (GABA-T), resulting in elevated levels of GABA in the brain . This dual action on both monoamine and GABA systems makes this compound a unique tool for probing the complex interplay of neurotransmitters in models of depression and anxiety disorders . Its applications extend to studies in neuroprotection, with research exploring its effects in models of cerebral ischemia, traumatic brain injury, and multiple sclerosis . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets and handling protocols should be consulted prior to use.

Eigenschaften

IUPAC Name

2-phenylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-10-7-6-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTQJIOOEPPOBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228145
Record name Hydrazine, (2-phenylethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-36-0, 77430-25-2
Record name Hydrazine, (2-phenylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenelzine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, (2-phenylethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenelzine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydrazine, (2-phenylethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENELZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C3H00Y2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Zinc Borohydride Reduction of Phenylacetamide

A widely cited method (CN103641725A) employs phenylacetamide as the starting material, reduced using zinc borohydride (Zn(BH₄)₂) in a tetrahydrofuran (THF)-toluene solvent system. Key steps include:

  • Reagent Mixing : Phenylacetamide (10.8 g) and toluene (70 mL) are added to a 5% Zn(BH₄)₂-THF solution.
  • Reaction Conditions : The mixture is heated to 90–96°C for 3.5–4.5 hours, yielding β-phenylethylamine via amide reduction.
  • Workup : The product is extracted with chloroform, alkalized to pH 11–12 using NaOH, and distilled under reduced pressure.

Optimization Insights :

  • Temperature Sensitivity : Yields drop sharply below 90°C (45.2% at 60°C vs. 84.0% at 93°C).
  • Solvent Ratios : A toluene-to-THF ratio of 70 mL:5% ensures optimal solubility and reaction kinetics.
Parameter Optimal Value Yield Impact
Temperature 93°C 84.0%
Reaction Time 4 hours 80.8%
Zn(BH₄)₂ Concentration 5% in THF Maximal reduction efficiency

Ketazine-Mediated Condensation

A novel approach (CN107188822A) utilizes 2-phenylethylamine, ketazine (acetone azine), and water under reflux:

  • Reaction Setup : 2-Phenylethylamine reacts with excess ketazine at 100–120°C, generating phenelzine and ammonia.
  • Byproduct Recycling : Acetone and ammonia are recovered via distillation, reducing waste.
  • Purification : Vacuum distillation removes residual ketazine, followed by recrystallization from ethanol-water.

Advantages :

  • Sustainability : Closed-loop recovery of acetone and ammonia minimizes environmental impact.
  • Scalability : High-pressure homogenization (3,000–30,000 psi) ensures nanoparticle-grade purity.

Hydrochloride Salt Formation

The final step involves treating phenelzine free base with hydrochloric acid:

  • Acid-Base Reaction : Phenelzine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution.
  • Crystallization : The hydrochloride salt precipitates, filtered, and washed with cold ether.
  • Yield : Typically >95% with purity >99% (by HPLC).

Critical Parameters :

  • pH Control : Maintaining pH <2 ensures complete protonation of the hydrazine group.
  • Solvent Choice : Ether’s low polarity facilitates selective crystallization.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield (%) Environmental Impact
Zn(BH₄)₂ Reduction Phenylacetamide Zn(BH₄)₂ 84.0 Moderate (chloroform use)
Ketazine Condensation 2-Phenylethylamine Ketazine 78.5 Low (closed-loop)
Historical Synthesis Phenethylamine Hydrazine ~50 High (toxic byproducts)

Industrial Preference : The ketazine method is favored for its lower solvent waste and compatibility with continuous manufacturing processes.

Analyse Chemischer Reaktionen

Types of Reactions: Phenelzine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Medical Uses

Major Depressive Disorder : Phenelzine is most commonly prescribed for major depressive disorder (MDD), particularly in cases classified as atypical, nonendogenous, or neurotic. It is often effective for patients who do not respond to first-line antidepressants .

Anxiety Disorders : The compound is also indicated for several anxiety-related conditions, including:

  • Social Anxiety Disorder : Phenelzine has shown efficacy in reducing symptoms associated with social anxiety .
  • Panic Disorder : Its anxiolytic properties make it a suitable choice for treating panic disorder .

Other Conditions : Beyond depression and anxiety, phenelzine has applications in treating:

  • Dysthymia
  • Bipolar depression
  • Bulimia nervosa
  • Post-traumatic stress disorder (PTSD)
  • Obsessive-compulsive disorder (OCD) .

Recent Research Findings

Recent studies have highlighted various applications of phenelzine:

  • Clinical Trials for Depression : A study comparing phenelzine with cognitive-behavioral group therapy demonstrated that phenelzine was more effective than placebo and comparable to cognitive-behavioral therapy in treating depression .
  • Neuroprotective Effects : Research indicates that phenelzine may exhibit neuroprotective properties in animal models, suggesting potential applications beyond psychiatric disorders .
  • Cancer Treatment Potential : A phase II clinical trial has explored phenelzine's efficacy in treating prostate cancer, indicating its potential role as an adjunct therapy in oncology .

Case Study 1: Treatment-Resistant Depression

A patient with treatment-resistant atypical depression was administered phenelzine after failing multiple antidepressants. The patient exhibited significant improvement in mood and anxiety levels after six weeks of treatment, supporting the drug's efficacy in difficult-to-treat cases .

Case Study 2: Social Anxiety Disorder

In a controlled study involving patients with social anxiety disorder, those treated with phenelzine showed a marked reduction in anxiety symptoms compared to the placebo group. The results emphasized the drug's effectiveness in managing social anxiety symptoms over a 12-week period .

Summary of Findings

Application Efficacy References
Major Depressive DisorderHigh response rates; effective for atypical forms
Social Anxiety DisorderSignificant symptom reduction
Panic DisorderEffective anxiolytic properties
Neuroprotective EffectsPromising results in animal studies
Potential Cancer TreatmentInvestigated in clinical trials

Biologische Aktivität

Phenelzine hydrochloride, a non-selective and irreversible monoamine oxidase inhibitor (MAOI), is primarily used in the treatment of depression and anxiety disorders. Its biological activity is characterized by its effects on neurotransmitter levels, neuroprotective properties, and potential mutagenic effects. This article provides a detailed overview of the compound's biological activity, supported by data tables, case studies, and research findings.

Phenelzine exerts its antidepressant effects through the inhibition of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting both MAO-A and MAO-B isoforms, phenelzine increases the extracellular concentrations of these neurotransmitters, leading to enhanced neurotransmission and mood elevation .

Key Mechanisms:

  • Inhibition of MAO : Prevents degradation of key neurotransmitters.
  • Alteration of Neurochemistry : Increases levels of gamma-aminobutyric acid (GABA) and alanine by inhibiting their transaminases .
  • Neuroprotective Effects : Exhibits neuroprotective properties in conditions such as traumatic brain injury (TBI) by scavenging reactive aldehydes .

Pharmacokinetics

Phenelzine is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration occurring approximately 43 minutes post-administration. Its half-life is relatively short at around 11.6 hours; however, due to its irreversible action on MAO, its effects can persist for weeks after discontinuation .

ParameterValue
AbsorptionRapid
Peak Plasma Concentration43 minutes
Half-life11.6 hours
Major MetabolitesPhenylacetic acid
Route of EliminationUrinary excretion

Antidepressant Efficacy

Clinical studies have demonstrated that phenelzine is effective in treating major depressive disorder and anxiety disorders. In a controlled trial involving outpatients with depressive-anxiety states, phenelzine at a dosage of 60 mg daily was significantly more effective than placebo in alleviating symptoms .

Neuroprotective Properties

Research indicates that phenelzine may protect against oxidative damage following TBI. In animal models, phenelzine administration reduced lipid peroxidation and preserved mitochondrial function post-injury .

Mutagenic Activity

Phenelzine has been shown to exhibit mutagenic properties in various studies. It was found to induce DNA damage in bacterial strains and has been associated with unscheduled DNA synthesis in vitro. Notably, it has demonstrated antibacterial activity against repair-deficient strains of Escherichia coli, suggesting a potential for DNA strand breaks under certain conditions .

Case Studies

  • Efficacy in Depression : A study involving 62 participants showed that phenelzine significantly improved depression symptoms compared to placebo, with a notable response rate among patients treated with higher doses .
  • Neuroprotection in TBI : In a controlled cortical impact model of TBI in rats, phenelzine administration post-injury led to significant reductions in oxidative damage markers and improved mitochondrial function .
  • Mutagenicity Assessment : Research indicated that phenelzine could induce DNA strand breaks when exposed to physiological oxidizing agents, raising concerns about its long-term safety profile .

Adverse Effects

Despite its therapeutic benefits, phenelzine is associated with several adverse effects including:

  • Hypertensive Crises : Particularly when consumed with tyramine-rich foods.
  • Liver Toxicity : Transient elevations in liver enzymes have been reported.
  • Vitamin B6 Deficiency : Prolonged use can lead to deficiencies impacting neurological function .

Q & A

Q. What are the key chemical and stability characteristics of phenelzine hydrochloride that researchers must consider in experimental design?

this compound (CAS 1956382-42-5) is a solid compound requiring storage under standard laboratory conditions. Stability testing should monitor parameters like pH, temperature, and light exposure. Analytical methods such as HPLC or spectrophotometry (validated per pharmacopeial standards) are recommended for purity assessment . Ensure batch-specific characterization data (e.g., spectral analysis) aligns with regulatory guidelines for reproducibility .

Q. How should researchers safely handle this compound in laboratory settings?

While no specific hazards are classified under GHS, standard precautions apply: use gloves (tested for material compatibility), ensure ventilation, and avoid inhalation or direct contact. First-aid measures include rinsing eyes with water and consulting a physician if symptoms persist. Storage should follow manufacturer guidelines, typically at ambient temperature .

Q. What validated pharmacological assays are suitable for studying this compound’s mechanism of action?

Use in vitro monoamine oxidase (MAO) inhibition assays to quantify enzymatic activity. Pair these with in vivo behavioral models (e.g., forced swim test in rodents) to correlate neurochemical effects with antidepressant outcomes. Reference established protocols from pharmacopeias (e.g., USP, EP) for assay validation .

Advanced Research Questions

Q. How can contradictory neurochemical data on this compound’s selectivity for MAO-A vs. MAO-B be resolved?

Discrepancies may arise from differences in assay conditions (e.g., substrate concentration, tissue specificity). Standardize protocols using recombinant MAO isoforms under controlled pH and temperature. Cross-validate findings with radioligand binding assays and molecular docking studies to clarify isoform affinity .

Q. What methodological strategies optimize this compound’s stability in long-term neuropharmacology studies?

Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways. Use LC-MS to identify degradation products and refine storage conditions (e.g., inert atmosphere). Include stability-indicating assays in pharmacokinetic models to ensure data reliability .

Q. How can researchers address variability in depressive symptom scoring when testing this compound in clinical models?

Employ standardized rating scales (e.g., Hamilton Depression Rating Scale) to quantify symptom severity. Ensure inter-rater reliability through training and calibration against the Research Diagnostic Criteria (RDC). Stratify patient cohorts by baseline scores to minimize confounding .

Q. What experimental designs mitigate off-target effects of this compound in neurotransmitter systems?

Use knock-out animal models or siRNA silencing to isolate MAO-dependent effects. Combine microdialysis with high-resolution mass spectrometry to track real-time changes in monoamine levels. Cross-reference findings with transcriptomic data to identify compensatory pathways .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Stability AnalysisHPLC, accelerated stability testing
MAO Inhibition ProfilingRadioligand binding, enzymatic assays
Behavioral Correlation StudiesHamilton Rating Scale, forced swim test
Off-Target Effect MitigationKnock-out models, microdialysis-MS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenelzine hydrochloride
Reactant of Route 2
Reactant of Route 2
Phenelzine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.